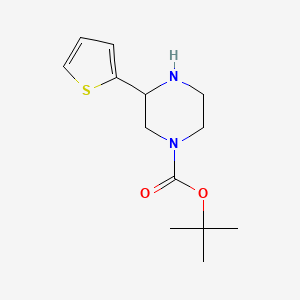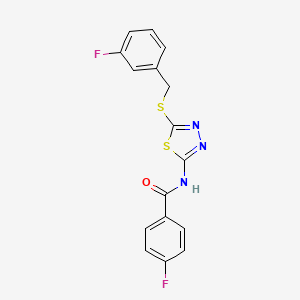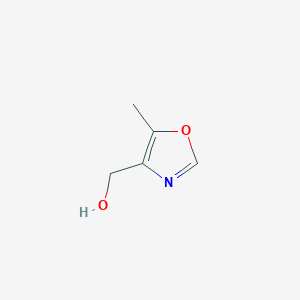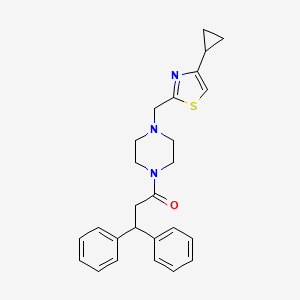
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 886771-38-6 . It has a molecular weight of 268.38 and its IUPAC name is tert-butyl 3-(2-thienyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction analysis . The molecule of a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis
As mentioned earlier, 1-Boc-piperazine can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction could potentially be applied to the synthesis of Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate.Physical And Chemical Properties Analysis
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a white solid . It should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate has been utilized in the synthesis of various compounds, demonstrating its versatility as a building block in organic chemistry. For instance, it played a crucial role in the synthesis of a piperazine derivative with potential biological activity. The compound was characterized using spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure was confirmed by single crystal X-ray diffraction data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystal Structure Analysis
The crystal and molecular structure of derivatives of tert-butyl piperazine-1-carboxylate has been a subject of interest in several studies. These studies often focus on the analysis of bond lengths, angles, and crystal packing, providing insights into the molecular conformation and interactions within the crystal lattice. This understanding is crucial for predicting the reactivity and stability of these compounds (Gumireddy et al., 2021).
Biological Activities
Compounds derived from tert-butyl piperazine-1-carboxylate have been evaluated for various biological activities. For example, one study synthesized a tert-butyl piperazine derivative and screened it for its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, highlighting its potential in developing new therapeutic agents (Kulkarni et al., 2016).
Potential in Drug Design
The chemical properties of tert-butyl piperazine-1-carboxylate derivatives make them useful intermediates in the design and synthesis of potential drugs. Their structure allows for modifications that can lead to compounds with desired pharmacological properties. This adaptability is essential in the ongoing search for new and effective medicinal compounds (Fu et al., 2017).
Corrosion Inhibition
Tert-butyl piperazine-1-carboxylate derivatives have been studied for their anticorrosive properties. Research has shown that these compounds can effectively protect metal surfaces from corrosion, especially in acidic environments. This application is significant in industrial contexts where corrosion prevention is critical for maintaining the integrity and longevity of metal structures and components (Praveen et al., 2021).
Safety and Hazards
The safety information for this compound includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
Wirkmechanismus
Target of Action
Similar compounds such as 1-boc-piperazine have been known to undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . These derivatives can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of biologically active natural products .
Eigenschaften
IUPAC Name |
tert-butyl 3-thiophen-2-ylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-10(9-15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUDSXYQBVEAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2642137.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)

![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2642144.png)

![3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2642149.png)
![3-(3-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2642151.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylic acid](/img/structure/B2642153.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide](/img/structure/B2642156.png)
![Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2642159.png)